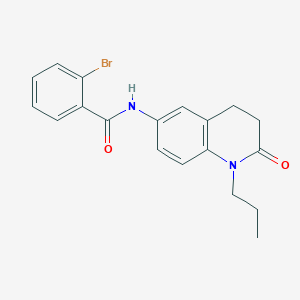

2-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

説明

特性

IUPAC Name |

2-bromo-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19BrN2O2/c1-2-11-22-17-9-8-14(12-13(17)7-10-18(22)23)21-19(24)15-5-3-4-6-16(15)20/h3-6,8-9,12H,2,7,10-11H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWXAKAPEAINXLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps, starting with the preparation of the quinoline derivative. One common method involves the cyclization of an appropriate precursor under acidic or basic conditions, followed by bromination using a brominating agent such as N-bromosuccinimide (NBS). The final step involves the coupling of the brominated quinoline derivative with benzoyl chloride in the presence of a base like triethylamine to form the benzamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

化学反応の分析

Types of Reactions

2-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The quinoline and benzamide moieties can be oxidized or reduced, leading to different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce complex biaryl compounds.

科学的研究の応用

2-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders or cancer.

Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or photonic properties.

Biological Studies: It can serve as a probe to study various biological processes, including enzyme inhibition and receptor binding.

作用機序

The mechanism of action of 2-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The quinoline moiety is known to interact with various biological targets, potentially leading to therapeutic effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound belongs to a class of N-substituted tetrahydroquinoline benzamides. Below is a detailed comparison with two closely related analogs: 2,4-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (BG01033) and 3-chloro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (F740-0212).

Table 1: Structural and Physicochemical Comparisons

Key Differences and Implications

Halogen vs. Alkyl Substituents: The bromine in the target compound introduces significant steric bulk and polarizability compared to the methyl groups in BG01033. This difference impacts intermolecular interactions (e.g., halogen bonding in crystal packing or target binding) .

Substituent Position :

- The 2-position bromine in the target compound may hinder rotational freedom of the benzamide ring, influencing conformational stability. In contrast, F740-0212’s 3-chloro substituent allows for different spatial arrangements in molecular recognition .

Physicochemical Properties :

- The bromine atom increases molecular weight and lipophilicity (logP) compared to BG01033, which could affect pharmacokinetic properties like absorption and metabolism .

生物活性

2-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic compound belonging to the class of quinoline derivatives. This compound has garnered attention due to its diverse biological activities, which include antitumor, antimicrobial, and antiviral properties. Its unique structural features, such as the presence of a bromine atom and a benzamide group, contribute significantly to its reactivity and therapeutic potential.

- Molecular Formula : C19H19BrN2O2

- Molecular Weight : Approximately 387.277 g/mol

- Structural Features : The compound includes a bromine atom and a tetrahydroquinoline moiety that enhances its biological activity.

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : 2-bromoaniline and 2-oxo-1,2,3,4-tetrahydroquinoline.

- Reaction Conditions : The reaction is performed in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), at temperatures between 80°C and 100°C.

- Catalysts/Reagents : Commonly used catalysts include palladium on carbon (Pd/C) and bases such as potassium carbonate (K2CO3) .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. It has been shown to inhibit specific kinases involved in cell signaling pathways that regulate cell proliferation and survival. This inhibition leads to reduced tumor growth in various cancer models.

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against a range of pathogens. In vitro studies have shown efficacy against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antiviral Potential

Preliminary studies suggest that this compound may possess antiviral properties. It has been tested against several viruses, showing potential in inhibiting viral replication through modulation of host cellular pathways .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Kinase Inhibition : The compound inhibits certain kinases that are crucial for cellular signaling.

- Enzyme Modulation : It may modulate the activity of enzymes involved in critical metabolic pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2-bromo-N-(4-methylthiazolyl)-benzamide | Thiazole ring substitution | Different pharmacological profile |

| 4-bromo-N-[2-(4-oxo-1-phenyltetrahydropyrimidin)]benzamide | Pyrimidine ring substitution | Variations in biological activity |

The unique substitution pattern and the presence of the bromine atom in this compound enhance its biological interactions compared to similar compounds .

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical models:

- Antitumor Efficacy : In a study involving human cancer cell lines, treatment with the compound resulted in a significant decrease in cell viability and induced apoptosis through caspase activation.

- Antimicrobial Testing : A series of antimicrobial assays demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) against various bacterial strains comparable to established antibiotics.

- Antiviral Activity : In vitro assays against viral infections showed that the compound could reduce viral load significantly while maintaining low cytotoxicity towards host cells .

Q & A

Q. Basic

- ¹H NMR : Peaks for aromatic protons (δ 7.0–8.0 ppm), propyl chain (δ 1.0–3.5 ppm), and the tetrahydroquinolinone carbonyl (δ ~2.8–3.5 ppm) confirm connectivity .

- LCMS/HRMS : ESI-HRMS (e.g., m/z calculated for C₁₉H₂₀BrN₂O₂: 411.0654; observed: 411.0662) validates molecular weight .

- HPLC : Purity ≥97% is typical, with C18 columns and acetonitrile/water gradients .

What strategies are effective in resolving contradictory biological activity data arising from different synthetic batches?

Q. Advanced

- Analytical Profiling : Use HPLC-MS to identify impurities (e.g., unreacted starting materials or diastereomers) .

- Crystallography : Single-crystal X-ray diffraction (via SHELXL refinement) resolves structural ambiguities, such as conformation of the tetrahydroquinolinone ring .

- Batch Comparison : Cross-validate biological assays (e.g., IC₅₀ values) using batches with ≥99% purity and confirmed stereochemistry .

How can computational methods assist in predicting the binding affinity of this compound to target proteins?

Q. Advanced

- Docking Studies : Software like AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., CRY1’s FAD-binding pocket, as seen in circadian rhythm modulators) .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize synthesis of derivatives with improved affinity .

What are the common impurities encountered during synthesis, and how are they identified?

Q. Basic

- Unreacted Amine/Carboxylic Acid : Detected via TLC (Rf comparison) or LCMS (low m/z peaks).

- Diastereomers : Resolved using chiral chromatography .

- By-Products : Bromide displacement products (e.g., aryl ethers) identified via ¹H NMR shifts (e.g., δ 6.5–7.5 ppm for new aromatic signals) .

In crystallographic studies, what challenges arise in determining the crystal structure, and how can SHELX software be optimized?

Q. Advanced

- Data Quality : High-resolution (≤1.0 Å) data is critical for resolving light atoms (e.g., hydrogen). SHELXL refinement with TWIN/BASF commands manages twinning in low-symmetry crystals .

- Disorder Modeling : Use PART/SUMP restraints for flexible propyl chains or rotating benzamide groups .

What are the recommended storage conditions to ensure compound stability?

Basic

Store as a lyophilized powder at 2–8°C in airtight, light-protected vials. For DMSO stock solutions (2 mg/mL), aliquot and freeze at -20°C to avoid freeze-thaw degradation. Monitor stability via periodic HPLC checks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。